molecular formula C19H18N2O2S B2522950 2-(benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034592-84-0

2-(benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2522950
CAS No.: 2034592-84-0
M. Wt: 338.43
InChI Key: YXMHTGCMJGGGNL-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Thiophene Analogues and Carcinogenic Evaluation

Research on thiophene analogues, similar in structural concept to the compound , has been conducted to evaluate their potential carcinogenicity. Studies have synthesized and evaluated thiophene analogues of known carcinogens, examining their biological activity in vitro and assessing their carcinogenic potential. For instance, derivatives like 5-p-acetamidophenyl-2-thiophenamine hydrochloride have been synthesized and tested for their carcinogenic potential, indicating a need for careful evaluation of related compounds for safety in medical and other applications (Ashby et al., 1978).

Chemistry and Properties of Pyridine and Benzimidazole Derivatives

The chemistry and properties of compounds containing pyridine and benzimidazole derivatives, structurally related to the compound of interest, have been extensively reviewed. These reviews cover the preparation, properties, and complexation behavior of these derivatives, highlighting their significance in various scientific applications, including their biological and electrochemical activities (Boča et al., 2011).

Bioactive Furan-Substituted Nucleobases and Nucleosides

Research has also focused on the significance of furan and thiophene rings as structural units in bioactive molecules, particularly in the context of medicinal chemistry. Furan-2-yl substituents, for example, are important in the design of nucleobases, nucleosides, and their analogues, demonstrating the impact of such heteroaromatic substituents on the biological activity of these compounds. The studies underscore the versatility of these heterocyclic substituents in drug design and the optimization of pharmacological properties (Ostrowski, 2022).

Arylmethylidenefuranones in Chemical Reactions

The reactivity and applications of arylmethylidenefuranones in chemical synthesis have been reviewed, illustrating the diverse range of compounds that can be synthesized from reactions involving furan derivatives. These studies provide insights into the chemical behavior of furan-containing compounds and their potential applications in synthesizing a wide array of biologically active molecules (Kamneva et al., 2018).

Properties

IUPAC Name

2-benzylsulfanyl-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-5-2-1-3-6-15)21-12-16-8-9-20-17(11-16)18-7-4-10-23-18/h1-11H,12-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMHTGCMJGGGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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